molecular formula C8H13F3N2O4 B6246270 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one trifluoroacetate CAS No. 2408968-70-5

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one trifluoroacetate

Cat. No.: B6246270
CAS No.: 2408968-70-5
M. Wt: 258.2
InChI Key:
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Description

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one trifluoroacetate is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms The trifluoroacetate group is a common counterion used to enhance the solubility and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one trifluoroacetate typically involves the following steps:

  • Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For instance, 1-aminopropan-2-ol can react with ethyl chloroformate to form the oxazolidinone ring.

      Reaction Conditions: This reaction is usually carried out in the presence of a base such as triethylamine, at a temperature range of 0-25°C.

  • Introduction of the Trifluoroacetate Group: : The oxazolidinone intermediate is then treated with trifluoroacetic acid to form the trifluoroacetate salt.

      Reaction Conditions: This step is typically performed at room temperature, and the reaction mixture is stirred until the formation of the trifluoroacetate salt is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one trifluoroacetate can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form corresponding oximes or nitriles.

      Common Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : The oxazolidinone ring can be reduced to form amino alcohols.

      Common Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The trifluoroacetate group can be substituted with other anions through ion exchange reactions.

      Common Reagents: Various salts such as sodium chloride or potassium bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the oxazolidinone ring can produce amino alcohols.

Scientific Research Applications

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one trifluoroacetate has several scientific research applications:

  • Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its structural similarity to known antibiotics.

  • Organic Synthesis:

  • Biological Studies: : The compound can be used in studies investigating the mechanism of action of oxazolidinone-based drugs, providing insights into their interaction with biological targets.

Mechanism of Action

The mechanism of action of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one trifluoroacetate involves its interaction with specific molecular targets, such as bacterial ribosomes. The compound binds to the ribosomal RNA, inhibiting protein synthesis and thereby exerting its antibacterial effects. The trifluoroacetate group enhances the compound’s solubility and stability, facilitating its interaction with the target sites.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.

Uniqueness

3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one trifluoroacetate is unique due to its specific structural features, such as the trifluoroacetate group, which distinguishes it from other oxazolidinones. This structural modification can influence its pharmacokinetic properties, making it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

2408968-70-5

Molecular Formula

C8H13F3N2O4

Molecular Weight

258.2

Purity

95

Origin of Product

United States

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